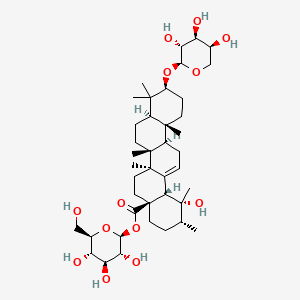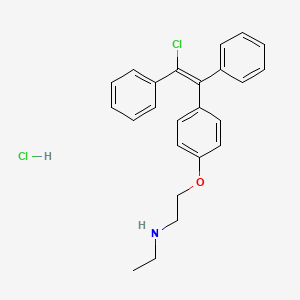
Ziyuglycoside I
Overview
Description
Ziyu-glycoside I is a triterpene glycoside compound isolated from the roots of Sanguisorba officinalis, a plant commonly used in traditional Chinese medicine . It is known for its various biological activities, including anti-inflammatory, anti-oxidant, and anti-wrinkle properties . The compound has a molecular formula of C41H66O13 and a molecular weight of 766.450 g/mol .
Scientific Research Applications
Ziyu-glycoside I has a wide range of scientific research applications:
Mechanism of Action
Mode of Action
Ziyu interacts with its targets to induce various biological effects. It upregulates RUNX2 through the activation of ERK1/2, promoting osteoblast differentiation and bone mineralization . In addition, Ziyu can interact directly with Akt to reduce downstream mTOR activation and inhibit helper T cell 17 (Th17) differentiation .
Biochemical Pathways
Ziyu affects several biochemical pathways. It activates ERK1/2 and mitogen-activated protein kinase during osteoblast differentiation . Furthermore, it regulates the Th17/regulatory T cell (Treg) balance, which is crucial for immune homeostasis .
Pharmacokinetics
The pharmacokinetics of Ziyu have been studied in rats. The bioavailability of ziyu is low due to its poor solubility and permeability
Result of Action
Ziyu promotes cell migration, osteoblast differentiation, and bone mineralization . It also improves the Th17/Treg imbalance by increasing the percentages of Treg cells and reducing the percentages of Th17 cells . Moreover, Ziyu triggers cell cycle arrest and apoptosis mediated by p53, making it a potential agent for treating triple-negative breast cancer (TNBC) .
Action Environment
The action of Ziyu can be influenced by various environmental factors. For instance, the solubility of Ziyu can be enhanced by self-microemulsifying drug delivery systems (SMEDDS), which can improve its oral bioavailability and enhance its biological activity .
Biochemical Analysis
Biochemical Properties
Ziyuglycoside I has been found to interact with various biomolecules. It triggers cell cycle arrest and apoptosis mediated by p53, which can be a potential agent candidate for treating triple-negative breast cancer .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to effectively alleviate arthritis symptoms of collagen-induced arthritis (CIA) mice, including body weight, global score, arthritis index, and a number of swollen joints . It also significantly reduces the thymic index, T cell activity, and RORγt production of ZgI-treated mice .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to interact directly with Akt to reduce downstream mTOR activation and inhibit helper T cell 17 (Th17) differentiation, thereby regulating Th17/regulatory T cell (Treg) balance and improving arthritis symptoms .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to have long-term effects on cellular function. It has been shown to increase the solubility of ZgI, which is beneficial to improve oral bioavailability and enhance biological activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. CIA mice were treated with 5, 10, or 20 mg/kg of this compound, and it was found that this compound treatment effectively alleviated arthritis symptoms of CIA mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ziyu-glycoside I can be synthesized using a thin-film hydration technique. This method involves dissolving phosphatidylcholine, cholesterol, Ziyu-glycoside I, and Vitamin E in a mixed solvent of chloroform-methanol (2:1, v/v) by ultrasound . The resulting solution is then subjected to thin-film dispersion to form liposomes containing Ziyu-glycoside I .
Industrial Production Methods
Industrial production of Ziyu-glycoside I typically involves extraction from the roots of Sanguisorba officinalis. The roots are processed using silica gel column chromatography and preparative high-performance liquid chromatography (HPLC) to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Ziyu-glycoside I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions
Common reagents used in the reactions involving Ziyu-glycoside I include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of Ziyu-glycoside I include derivatives with enhanced anti-inflammatory and anti-oxidant properties. These derivatives are often used in further scientific research and pharmaceutical applications .
Comparison with Similar Compounds
Ziyu-glycoside I is unique among triterpene glycosides due to its strong hemostatic activity. Similar compounds include:
- Citronellol-1-O-α-L-arabinofuranosyl-(1→6)-β-D-glucopyranoside
- Geraniol-1-O-α-L-arabinofuranosyl-(1→6)-β-D-glucopyranoside
- 3β-[(α-L-arabinopyranosyl)oxy]-19α-hydroxyolean-12-en-28-oic acid 28-β-D-glucopyranoside These compounds share similar glycosidic structures but differ in their biological activities and specific applications .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O13/c1-20-10-15-41(35(49)54-34-31(48)29(46)28(45)23(18-42)52-34)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-33-30(47)27(44)22(43)19-51-33/h8,20,22-34,42-48,50H,9-19H2,1-7H3/t20-,22+,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,37+,38-,39-,40-,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHBFWOEFOZHMK-MLHVESHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Ziyuglycoside I exert its anti-tumor effects?
A1: Research suggests that this compound inhibits the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells [, , , ]. This effect is attributed to multiple mechanisms:
- Induction of cell cycle arrest: this compound induces G2/M phase arrest, halting cell cycle progression and preventing tumor growth [].
- Intrinsic and extrinsic apoptosis: It activates both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways, ultimately leading to cancer cell death [, ].
- Upregulation of p53: this compound increases the expression and stability of the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis. This upregulation is achieved through downregulation of pS166-Mdm2 and upregulation of phosphorylated and acetylated p53 [, ].
Q2: What is the role of this compound in hematopoiesis?
A2: Studies demonstrate that this compound exhibits hematopoietic activity, promoting the production of blood cells [, , ]. The mechanisms underlying this effect include:
- Promotion of hematopoietic stem cell (HSC) survival: this compound enhances HSC survival through the activation of focal adhesion kinase (FAK) and extracellular signal-regulated kinase 1/2 (Erk1/2) signaling pathways [, ].
- Modulation of cytokine production: It downregulates the secretion of hematopoiesis-suppressive cytokines, such as macrophage inflammatory protein 2 (MIP-2), platelet factor 4 (PF4), and P-selectin, in the bone marrow [].
- Promotion of autophagy: Research suggests that this compound can promote autophagy in HSCs, contributing to its protective effects against myelosuppression [].
Q3: How does this compound contribute to the treatment of rheumatoid arthritis?
A3: this compound has shown promising results in alleviating symptoms of collagen-induced arthritis (CIA) in mice, a model for rheumatoid arthritis [, ]. The compound appears to:
- Regulate Th17/Treg balance: Ziyu I reduces the differentiation of pro-inflammatory Th17 cells while promoting the activity of immunosuppressive Treg cells, contributing to a balanced immune response and reduced inflammation [].
- Inhibit mTOR activation: It interacts with protein kinase B (Akt) to inhibit the activation of the mTOR pathway, a key regulator of T cell differentiation and function. This inhibition leads to decreased Th17 cell differentiation and reduced inflammation [].
- Inhibit plasma cell expansion: Ziyu I may also exert its anti-arthritic effects by inhibiting the expansion of plasma cells, specialized immune cells that produce antibodies, potentially contributing to the reduction of inflammation and joint damage [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C51H82O23, and its molecular weight is 1047.2 g/mol [, , ].
Q5: What analytical methods are commonly employed for the characterization and quantification of this compound?
A5: Several analytical techniques are used to characterize and quantify this compound:
- High-performance liquid chromatography (HPLC): HPLC coupled with various detectors, such as evaporative light scattering detection (ELSD) [] or mass spectrometry (MS) [, , , ], is frequently used to separate and quantify this compound in complex mixtures.
- Ultra-high-performance liquid chromatography (UHPLC): UHPLC-MS/MS offers enhanced sensitivity and resolution for the analysis of this compound and its metabolites in biological samples [, , ].
- Spectroscopy: Techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for structural elucidation and confirmation of this compound [, , ].
Q6: What are the key considerations for analytical method validation for this compound?
A6: Validation of analytical methods for this compound involves assessing parameters such as:
- Linearity: Evaluating the linear relationship between the analyte concentration and the detector response [, , ].
- Accuracy: Determining the closeness of the measured values to the true value [, , ].
- Precision: Assessing the degree of agreement among repeated measurements [, , ].
- Recovery: Evaluating the efficiency of analyte extraction from the sample matrix [, , ].
- Specificity: Ensuring that the method selectively measures this compound in the presence of other components [, ].
Q7: What is the bioavailability of this compound?
A7: this compound exhibits low oral bioavailability, estimated at 2.6% []. This low bioavailability is attributed to its poor solubility and permeability [].
Q8: What strategies have been explored to enhance the bioavailability of this compound?
A8: To improve its bioavailability, researchers have investigated several formulation and drug delivery strategies:
- Self-microemulsifying drug delivery systems (SMEDDS): ZgI-loaded SMEDDS significantly enhanced the solubility, intestinal absorption, and oral bioavailability of this compound, resulting in a 6.94-fold increase in absolute bioavailability compared to the free drug [].
- TPGS-modified long-circulating liposomes: Incorporating this compound into TPGS-modified liposomes enhanced its encapsulation efficiency, prolonged its half-life, and improved its therapeutic efficacy in treating myelosuppression [].
- Gold nanoparticles: Coating gold nanoparticles with SH-PEG-NH2 and loading them with this compound showed enhanced autophagy promotion in hematopoietic stem cells, highlighting their potential for myelosuppression therapy [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(5-Methyl-2-methylsulfonyloxyphenyl)-3-phenylpropyl] methanesulfonate](/img/structure/B568848.png)

![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)








